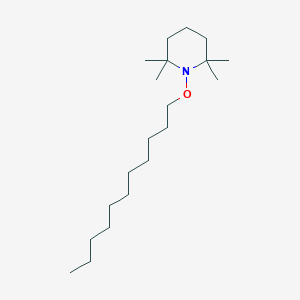![molecular formula C38H46 B14229365 Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- CAS No. 590419-42-4](/img/structure/B14229365.png)
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups attached to a benzene ring. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- typically involves the reaction of 1,3-di-tert-butylbenzene with ethynyl derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the ethynyl linkages. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of solvents like toluene or dichloromethane to dissolve the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of such complex molecules.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents such as halogens or nitro groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism by which Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- exerts its effects involves its interaction with various molecular targets. The ethynyl groups can participate in π-π stacking interactions with aromatic systems, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can influence the pathways involved in chemical reactions and biological processes, making this compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
1,3,5-Tri-tert-butylbenzene: Contains an additional tert-butyl group, which can further increase steric hindrance and affect reactivity.
1,3-Di-tert-butyl-5-methylbenzene:
Uniqueness
Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]- is unique due to its combination of ethynyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high stability and specific interactions.
Propriétés
Numéro CAS |
590419-42-4 |
|---|---|
Formule moléculaire |
C38H46 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-[2-[3-[2-(3,5-ditert-butylphenyl)ethynyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C38H46/c1-35(2,3)31-21-29(22-32(25-31)36(4,5)6)18-16-27-14-13-15-28(20-27)17-19-30-23-33(37(7,8)9)26-34(24-30)38(10,11)12/h13-15,20-26H,1-12H3 |
Clé InChI |
KXVXNIPHFLVZGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


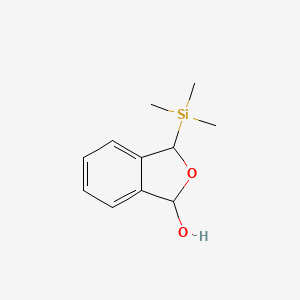
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
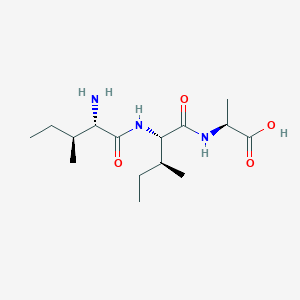
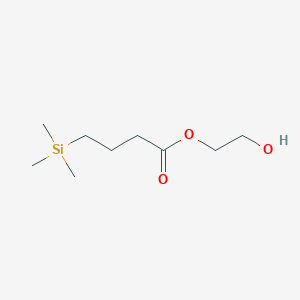


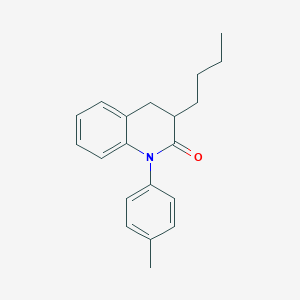
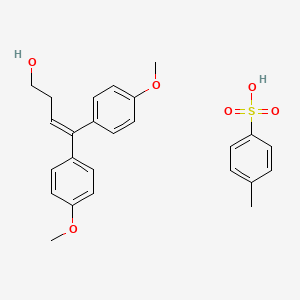
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
